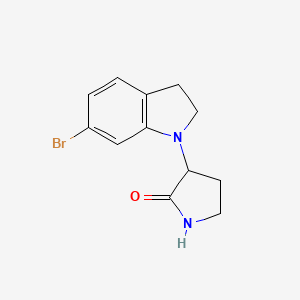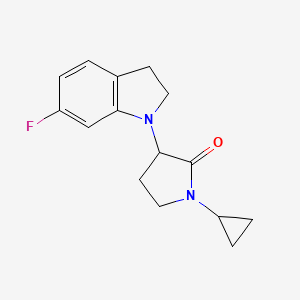
1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a cyclopropyl group, a fluorinated indole moiety, and a pyrrolidinone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compounds to form the pyrrolidinone ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s binding affinity and metabolic stability . The cyclopropyl and pyrrolidinone groups contribute to the overall conformation and bioavailability of the compound .
Comparison with Similar Compounds
1-Cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one can be compared with other indole derivatives, such as:
1-Cyclopropyl-3-(6-chloro-2,3-dihydroindol-1-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its biological activity and chemical reactivity.
1-Cyclopropyl-3-(6-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one: Contains a methyl group instead of fluorine, leading to different pharmacokinetic properties.
1-Cyclopropyl-3-(6-bromo-2,3-dihydroindol-1-yl)pyrrolidin-2-one: Features a bromine atom, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-3-(6-fluoro-2,3-dihydroindol-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-11-2-1-10-5-7-18(14(10)9-11)13-6-8-17(15(13)19)12-3-4-12/h1-2,9,12-13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXZVUGZJVMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B6898880.png)
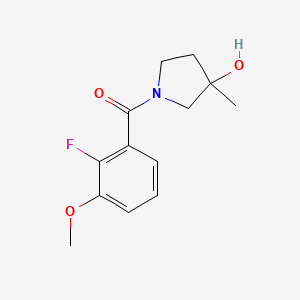
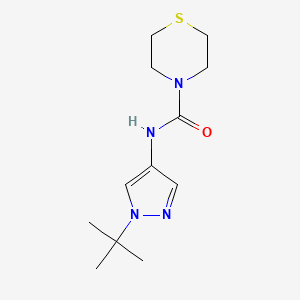
![4-chloro-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)-2-methylaniline](/img/structure/B6898897.png)
![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6898917.png)
![Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6898925.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide](/img/structure/B6898929.png)


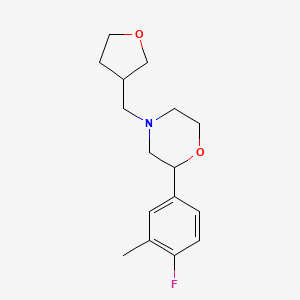
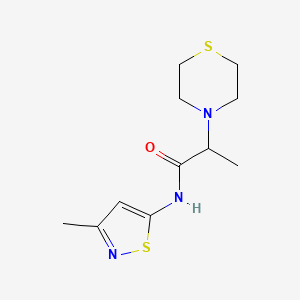
![N-(3-methyl-1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6898968.png)
